
4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 4-amino-1H-1,2,3-benzotriazole with a thiane derivative under specific conditions. The reaction often requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives with lower oxidation states.
Substitution: The amino group on the benzotriazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzotriazole derivatives.
科学研究应用
4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole moiety is known to participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-amino-1H-1,2,3-benzotriazole: A simpler analog that lacks the thiane ring.
1,2,3-benzotriazole: A parent compound without the amino group or thiane ring.
Thiane derivatives: Compounds that contain the thiane ring but lack the benzotriazole moiety.
Uniqueness
4-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane moieties in a single molecule. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H14N4O2S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC 名称 |
1-(1,1-dioxothian-4-yl)benzotriazol-4-amine |
InChI |
InChI=1S/C11H14N4O2S/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-18(16,17)7-5-8/h1-3,8H,4-7,12H2 |
InChI 键 |
WUWURANBRGBUDO-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCC1N2C3=CC=CC(=C3N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



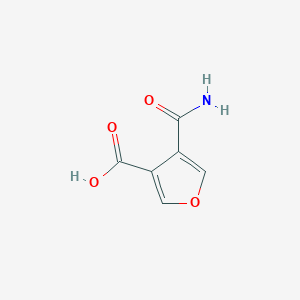
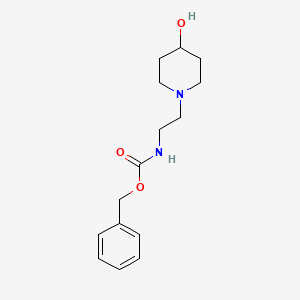

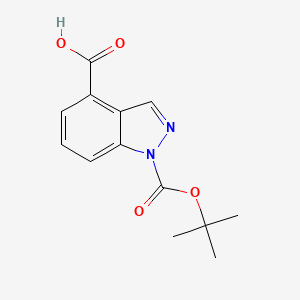
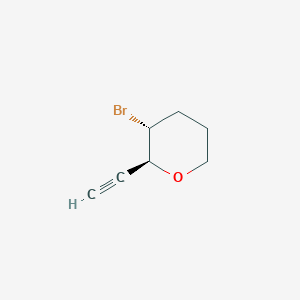
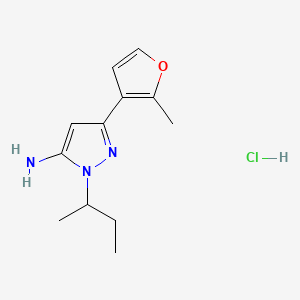
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
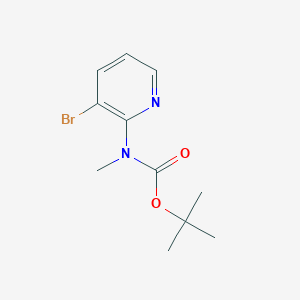
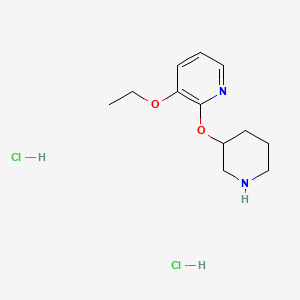
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
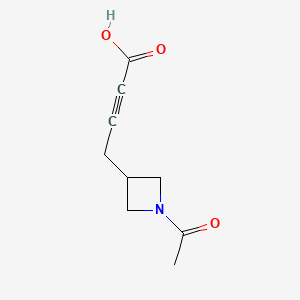

![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
